molecular formula C7H6N2 B1369790 2-Ethynylpyridin-4-amine CAS No. 667932-24-3

2-Ethynylpyridin-4-amine

Cat. No. B1369790
M. Wt: 118.14 g/mol
InChI Key: FDDMCWZGQTZWFR-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-4-amine is a chemical compound with the molecular formula C7H6N2 . It is also known as 4-amino-2-ethynylpyridine .


Molecular Structure Analysis

The molecular structure of 2-Ethynylpyridin-4-amine consists of a pyridine ring with an ethynyl (C≡C-H) group at the 2-position and an amine (-NH2) group at the 4-position .


Physical And Chemical Properties Analysis

2-Ethynylpyridin-4-amine is a solid substance . It has a molecular weight of 118.14 g/mol . The compound is stored at a temperature of 4 degrees Celsius . Its InChI code is 1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9), and the InChI key is FDDMCWZGQTZWFR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-Oxides of Pyridylacetylenic Amines : 2-Ethynylpyridin-4-amine is utilized in the synthesis of N-oxides of pyridylacetylenic amines, demonstrating its utility in complex organic synthesis. The reaction process involves several steps, including dehydrogenation, bromination, dehydrobromination, and oxidation, highlighting the compound's versatility in synthesis pathways (Ikramov et al., 2021).

  • Hydrohalogenation and Salt Formation : The compound has been shown to undergo efficient hydrochlorination without special reagents, reacting with hydrochloric acid to form a pyridinium salt. This salt formation increases the electrophilicity of the ethynyl group, leading to the production of 2-(2-chloroethenyl)pyridine (Muragishi et al., 2017).

  • Formation of Heterocyclic Aromatic Amines : Research has identified 2-Ethynylpyridin-4-amine as an intermediate in the formation of heterocyclic aromatic amines, which are found in cooked food. The understanding of these intermediates is crucial for comprehending the formation mechanisms of these compounds (Zöchling & Murkovic, 2002).

Agricultural Applications

  • Soil Nitrification Inhibitor : It has been evaluated as a potent inhibitor of nitrification in soil, showing promise as a fertilizer amendment to retard nitrification of fertilizer nitrogen, which is significant for agricultural productivity (McCarty & Bremner, 1990).

Chemical and Physical Properties

  • Electronic Structure Studies : The electronic structure of 2-Ethynylpyridin-4-amine has been studied using photoelectron spectroscopy. This research is fundamental for understanding the chemical behavior and potential applications of the compound (Okubo et al., 1996).

Catalysis and Reaction Mechanisms

  • Amination Reactions : The compound has been used in studies focusing on the amination of pyridines, showcasing its role in facilitating or participating in these reactions (Yin et al., 2007).

  • Hydrogen Bonding in Chemical Transformations : It plays a role in the study of hydrogen bonding in chemical transformations, particularly in the conversion of aldehyde complexes to imine complexes, which is pivotal in understanding complex organic reactions (Yao & Crabtree, 1996).

Safety And Hazards

The safety information for 2-Ethynylpyridin-4-amine indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Ethynylpyridin-4-amine are not mentioned in the search results, the compound could potentially be used in various fields of research and industry. The discovery of new antiviral and antimicrobial compounds is a priority in current research .

Relevant Papers The search results include references to several papers related to 2-Ethynylpyridin-4-amine . These papers discuss topics such as the synthesis of pyridine compounds, their antimicrobial and antiviral activities, and the methods of synthesis . Further analysis of these papers could provide more detailed information about 2-Ethynylpyridin-4-amine.

properties

IUPAC Name

2-ethynylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDMCWZGQTZWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610492
Record name 2-Ethynylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylpyridin-4-amine

CAS RN

667932-24-3
Record name 2-Ethynylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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